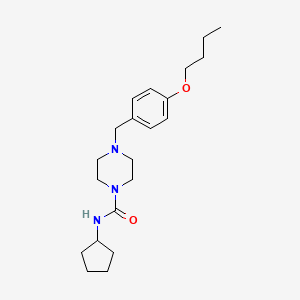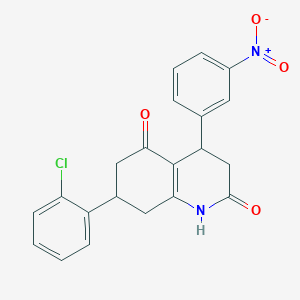![molecular formula C21H17ClFNO4 B4583597 N-(2-chloro-4-fluorophenyl)-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B4583597.png)
N-(2-chloro-4-fluorophenyl)-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide
Overview
Description
Synthesis Analysis
Synthesis of related compounds often involves multi-step reactions, starting from basic aromatic or heterocyclic precursors. The process may include the formation of intermediate products, each requiring specific reagents and conditions to achieve the desired transformations. Techniques such as NMR, IR, and Mass spectroscopy are commonly employed to confirm the chemical structures of synthesized compounds (K. Sunder & Jayapal Maleraju, 2013).
Molecular Structure Analysis
The determination of molecular structures often utilizes X-ray diffraction analysis, NMR (1H, 13C, and sometimes 19F), and IR spectroscopy. These techniques provide insights into the conformation, stereochemistry, and electronic environment of the molecules. For example, crystal structure analysis reveals the arrangement of atoms, bond lengths, angles, and molecular conformation, which are crucial for understanding the chemical reactivity and interactions of the compound (Z. Ping, 2007).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. Acetamide derivatives, for instance, participate in various chemical reactions, including N-acylation, halogenation, and nucleophilic substitution, depending on the substituents' nature and position on the aromatic ring. These reactions are essential for the further modification and derivatization of the compound (Julia Bąkowicz & I. Turowska-Tyrk, 2010).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline structure, are determined by the compound's molecular structure. The presence of halogen atoms and the acetamide group significantly influences these properties, affecting the compound's behavior in different environments and its applications (K. Parikh & D. Joshi, 2014).
Scientific Research Applications
Synthesis and Biological Activities
Compounds related to the specified chemical structure have been synthesized and evaluated for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity : Novel coumarin derivatives have been synthesized and evaluated against different human cancer cell lines, showing significant inhibitory activity. These derivatives demonstrate the potential of such compounds in anticancer research (Shi et al., 2020).
Antimicrobial Activity : Research has led to the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, showing promising antimicrobial results against various bacterial and fungal strains. This highlights the relevance of these compounds in developing new antimicrobial agents (Darwish et al., 2014).
Anti-inflammatory Activity : Studies on derivatives of N-(3-chloro-4-fluorophenyl)-2-[(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide have shown significant anti-inflammatory activity, suggesting their use in treating inflammation-related disorders (Sunder et al., 2013).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of similar compounds have been extensively studied, contributing to the field of organic chemistry by introducing new synthetic methodologies and understanding the structural properties of these compounds.
Synthetic Methodologies : Novel synthetic routes have been explored for creating diverse derivatives, which are crucial for the development of new pharmaceuticals and materials. For instance, the synthesis of novel polystyrene-supported catalysts demonstrates the application of these compounds in facilitating organic reactions, such as the Michael addition (Alonzi et al., 2014).
Characterization and Application : The detailed characterization of these compounds, including their crystal structures and physicochemical properties, lays the groundwork for their application in various scientific and industrial fields. For example, new powder diffraction data of derivatives have potential uses in designing new pesticides (Olszewska et al., 2008).
properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFNO4/c1-11-7-17(20-13-3-2-4-14(13)21(26)28-18(20)8-11)27-10-19(25)24-16-6-5-12(23)9-15(16)22/h5-9H,2-4,10H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYJBZZPWUVSFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)NC4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-fluorophenyl)-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-4-(5-{[1-(3-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4583519.png)
![2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4583522.png)
![2-[(2,4-dichlorobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4583544.png)
![1-tert-butoxy-3-[4-(4-chlorobenzyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4583545.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B4583557.png)
![5-({3-[(cyclohexylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4583568.png)

![N-(2-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4583580.png)

![1-(4-methoxyphenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4583602.png)

![2-(4-tert-butylphenyl)-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B4583617.png)
![2-(1-cyclohexyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4583622.png)